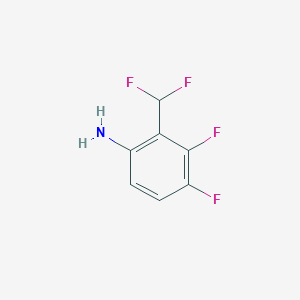
2-(Difluoromethyl)-3,4-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-3,4-difluoroaniline is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of two fluorine atoms and a difluoromethyl group attached to an aniline ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability, lipophilicity, and the ability to form strong hydrogen bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3,4-difluoroaniline typically involves the introduction of fluorine atoms into the aromatic ring through various fluorination reactions. One common method is the electrophilic aromatic substitution reaction, where aniline derivatives are treated with fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The difluoromethyl group can be introduced using difluoromethylating reagents like difluoromethyl sulfone or difluoromethyl zinc bromide under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of metal catalysts, such as palladium or copper, can enhance the selectivity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-3,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
2-(Difluoromethyl)-3,4-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group mimics hydroxyl or thiol groups.
Medicine: Explored for its potential use in pharmaceuticals due to its enhanced metabolic stability and ability to form strong hydrogen bonds.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-3,4-difluoroaniline involves its interaction with various molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to biological targets. Additionally, the presence of fluorine atoms increases the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)-3,4-difluoroaniline
- 2-(Difluoromethyl)-3,4-dichloroaniline
- 2-(Difluoromethyl)-3,4-dibromoaniline
Uniqueness
2-(Difluoromethyl)-3,4-difluoroaniline is unique due to the presence of both difluoromethyl and difluoro groups, which impart distinct chemical properties such as increased metabolic stability and strong hydrogen bonding capabilities. Compared to similar compounds, it offers a balance of lipophilicity and hydrogen bond donor ability, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H5F4N |
|---|---|
Poids moléculaire |
179.11 g/mol |
Nom IUPAC |
2-(difluoromethyl)-3,4-difluoroaniline |
InChI |
InChI=1S/C7H5F4N/c8-3-1-2-4(12)5(6(3)9)7(10)11/h1-2,7H,12H2 |
Clé InChI |
QOBBTDXKKQCGAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)C(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)

![(R)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12958531.png)
![(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B12958538.png)

